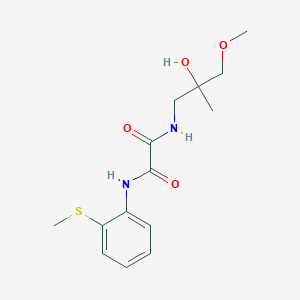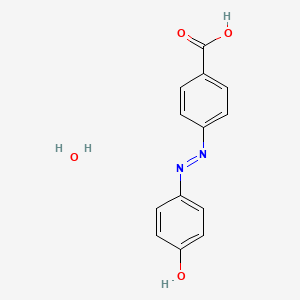
3-(Difluoromethoxy)-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Difluoromethoxy)-4-methylbenzaldehyde” likely belongs to the class of organic compounds known as difluoromethoxy compounds . These compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by two fluorine atoms .
Molecular Structure Analysis
While the specific molecular structure of “3-(Difluoromethoxy)-4-methylbenzaldehyde” is not available, related compounds such as “3-(Difluoromethoxy)aniline” have been studied . The molecular structure of these compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Applications De Recherche Scientifique
Electrocatalysis and Biosensors
- The oxidation of related benzaldehydes has been studied for electropolymerization, creating films with redox-active quinone moieties. These films have applications in electrocatalysis and biosensor design (Pariente, Lorenzo, & Abruña, 1994).
Pharmaceutical Synthesis
- Benzaldehyde derivatives are synthesized for applications in fragrance and pharmaceutical preparations. An example is the synthesis of heliotropine via Oppenauer's oxidation (Borzatta et al., 2009).
Fluorescent pH Sensors
- Certain benzaldehyde derivatives act as selective fluorescent pH sensors, useful in biological research for studying cellular organelles (Saha et al., 2011).
Catalysis and Organic Synthesis
- Benzaldehydes react with various compounds in the presence of catalysts, leading to the formation of different products. This is significant in organic synthesis and chemical reactions (Kokubo et al., 1999).
Liquid Crystalline Behavior
- Self-condensation of certain dialkoxy benzaldehydes has been explored for creating materials with liquid crystalline properties (Kang, Kim, Lee, & Kim, 1999).
Material Science
- Benzaldehydes have been used in the synthesis of polyaminal networks for applications like CO2 adsorption, showcasing their potential in material science and environmental technology (Li, Zhang, & Wang, 2016).
Propriétés
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMARRCBSVGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)



![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)


![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)